Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate
Description
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-13-7(12)8(9,10)5-6-11-3-4-14-6/h3-4H,2,5H2,1H3 |
InChI Key |
AZVVNLNZOBRBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CS1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with ethyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Reaction Conditions :
-
Basic hydrolysis : NaOH (aq.), reflux, ethanol/water solvent.
-
Acidic hydrolysis : HCl (aq.), elevated temperature.
Example :
The carboxylic acid derivative can further participate in amidation or coupling reactions, as seen in the synthesis of bioactive thiazole derivatives .
Nucleophilic Substitution at the Difluoroalkyl Chain
The difluoroalkyl segment is susceptible to nucleophilic substitution (S<sub>N</sub>2) at the β-carbon, facilitated by the electron-withdrawing effect of the fluorine atoms.
Key Reactions :
-
Tosylate displacement : Ethyl 2,2-difluoro-3-(tosyloxy)propanoate (a synthetic precursor) reacts with thiazole derivatives in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the target compound .
-
Amine substitution : Reaction with methylamine yields ethyl 2,2-difluoro-3-(methylamino)propanoate, a structural analogue .
Example :
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitution and cycloaddition reactions.
Electrophilic Aromatic Substitution
The electron-rich thiazole undergoes halogenation or nitration at the 5-position under controlled conditions .
Example :
Cycloaddition Reactions
The thiazole ring engages in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form fused heterocycles .
Fluorine-Specific Reactions
The difluoro motif influences reactivity through steric and electronic effects:
Scientific Research Applications
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
- Structure : C₆H₁₀O₂S; MW: 146.20 g/mol.
- Key Features : Lacks fluorine atoms but includes a methylthio (-SMe) group.
- Applications: Identified as a key aroma compound in pineapple pulp and core, contributing fruity and sulfurous notes .
- Contrast: Unlike the fluorinated thiazole derivative, this compound is volatile and flavor-active, emphasizing the role of ester functionality in fragrance chemistry.
Ethyl 2,2-Difluoro-3-(5-oxo-2-(p-tolyl)tetrahydrofuran-2-yl)propanoate
- Structure : C₁₇H₂₀F₂O₄; MW: 342.34 g/mol.
- Key Features: Shares the difluoro-propanoate backbone but replaces the thiazole with a tetrahydrofuran (THF) ring substituted with p-tolyl.
- Applications : Synthesized via silica gel chromatography (85% yield), demonstrating utility in complex heterocyclic synthesis .
- Contrast : The THF and p-tolyl groups introduce steric bulk and lipophilicity, altering reactivity compared to the thiazole analog. NMR data (¹⁹F: δ -101.12 ppm) confirm electronic effects from fluorine , but the THF ring limits π-π interactions critical in drug-receptor binding.
Ethyl 2,2-Difluoro-3-hydroxy-3-(2-thienyl)propanoate
- Structure : C₉H₁₀F₂O₃S; MW: 236.24 g/mol.
- Key Features : Replaces thiazole with a thienyl group and introduces a hydroxyl (-OH) at the β-position.
- Contrast : The hydroxyl group increases polarity, reducing membrane permeability compared to the thiazole analog. The thienyl moiety, while aromatic, lacks the nitrogen atom present in thiazole, diminishing hydrogen-bonding capacity.
Ethyl 2,2-Difluoro-3-(tosyloxy)propanoate
- Structure : C₁₂H₁₄F₂O₅S; MW: 308.30 g/mol.
- Key Features : Tosyloxy (-OTs) group at the β-position.
- Applications : Likely serves as a leaving group in nucleophilic substitution reactions due to the tosylate’s stability .
- Contrast: The tosyloxy group enhances electrophilicity, making this compound more reactive in substitution reactions compared to the thiazole derivative.
Research Implications
- Fluorine Effects: The difluoro motif in the target compound enhances metabolic stability and electron-withdrawing properties, critical for drug design . Non-fluorinated analogs (e.g., ethyl 3-(methylthio)propanoate) prioritize volatility for flavor applications .
- Heterocycle Role: Thiazole’s nitrogen and sulfur atoms offer hydrogen-bonding and π-stacking capabilities, advantageous in medicinal chemistry.
- Safety Considerations : Tosyloxy derivatives pose higher irritancy risks (H315-H319) , whereas thiazole-based compounds require further toxicological profiling.
Biological Activity
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole moiety that is known for its diverse biological activities. The presence of fluorine atoms contributes to the compound's lipophilicity and may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated promising activity against:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 10 |
| This compound | U251 (human glioblastoma) | < 15 |
These findings suggest that the compound has a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with cancer proliferation and survival. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis.
Key Proteins Involved
- Bcl-2 : Inhibition of Bcl-2 family proteins leads to increased apoptosis in cancer cells.
- p53 : Activation of p53 can result in cell cycle arrest and apoptosis.
- Matrix Metalloproteinases (MMPs) : Thiazoles may inhibit MMPs, reducing tumor invasion and metastasis.
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives reveal that specific substitutions on the thiazole ring significantly affect their biological activity. For this compound:
- Fluorine Substitution : The presence of difluoromethyl groups enhances lipophilicity and bioavailability.
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to varying degrees of cytotoxicity and selectivity for cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves fluorination of a propanoate precursor followed by thiazole ring introduction . For example:
Esterification : Start with a β-ketoester precursor (e.g., ethyl 3-oxopropanoate) and perform difluorination using reagents like DAST (diethylaminosulfur trifluoride) .
Thiazole Coupling : Introduce the thiazol-2-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., using 2-mercaptothiazole derivatives) .
- Key Intermediates : Ethyl 2,2-difluoro-3-oxopropanoate and 2-bromothiazole are critical. Monitor reaction progress via NMR (19F and 1H) to confirm fluorination and coupling .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : 1H/19F NMR to verify fluorination efficiency and thiazole integration (e.g., thiazole protons appear as distinct aromatic signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 249.05 for C8H9F2NO2S) .
- X-ray Crystallography : Resolve stereoelectronic effects of the difluoro group on molecular conformation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of thiazole ring formation in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during thiazole coupling. For example, calculate activation energies for nucleophilic attack on α,β-unsaturated esters .
- Reaction Path Sampling : Apply methods like NEB (Nudged Elastic Band) to map energy profiles for fluorination steps, identifying intermediates prone to side reactions .
- Validation : Cross-reference computed vibrational spectra (IR) with experimental data to confirm mechanistic hypotheses .
Q. How should researchers address contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Experimental Design : Use factorial design to isolate variables (e.g., solvent polarity, temperature) affecting signal splitting. For example, a 2^3 design (solvent, concentration, temperature) can identify dominant factors .
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect rotational barriers or conformational exchange causing splitting .
- Controlled Replication : Synthesize derivatives (e.g., ethyl 2-fluoro analogs) to test whether fluorination asymmetry explains discrepancies .
Q. What strategies optimize the stability of this compound under storage or reaction conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acids) .
- Stabilization : Add antioxidants (e.g., BHT) if radical-mediated degradation is observed. Use anhydrous solvents and inert atmospheres during synthesis .
- Computational Prediction : Apply QSPR models to predict shelf-life based on molecular descriptors (e.g., logP, polar surface area) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Derivative Synthesis : Modify the thiazole ring (e.g., 4-methylthiazole) or ester group (e.g., methyl vs. ethyl) to assess pharmacological effects .
- In Silico Screening : Perform molecular docking with target proteins (e.g., kinases) to prioritize derivatives for synthesis. Use AutoDock Vina with flexible side-chain sampling .
- Statistical Analysis : Apply PCA (Principal Component Analysis) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .
Tables for Key Data
Table 1 : Synthetic Intermediates and Analytical Signatures
| Intermediate | Key Spectral Data (NMR) | Reference |
|---|---|---|
| Ethyl 2,2-difluoro-3-oxopropanoate | 19F NMR: δ -120.3 (CF2), 1H NMR: δ 4.25 (q, CH2CH3) | |
| 2-Bromothiazole | 1H NMR: δ 7.85 (d, J = 3.5 Hz, H-5) |
Table 2 : Computational Parameters for Reaction Mechanism Studies
| Method | Application | Software/Code |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state optimization | Gaussian 16 |
| NEB | Reaction path sampling | ASE (Atomistic Simulation Environment) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
